[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate
Description
Properties
IUPAC Name |
[5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15NO5/c24-22(26-13-14-12-20(28-23-14)19-10-5-11-25-19)21-15-6-1-3-8-17(15)27-18-9-4-2-7-16(18)21/h1-12,21H,13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWOWRYYSCPGTOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)OCC4=NOC(=C4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound [5-(furan-2-yl)-1,2-oxazol-3-yl]methyl 9H-xanthene-9-carboxylate represents a novel class of organic compounds with potential biological applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic uses.
Chemical Structure and Formula
- IUPAC Name : this compound
- Molecular Formula : C₁₄H₉N₃O₄
- Molecular Weight : 273.24 g/mol
The compound features a xanthene backbone, which is known for its fluorescent properties, and an oxazole ring that may contribute to its biological activity.
Antioxidant Activity
Research indicates that compounds containing furan and oxazole derivatives exhibit significant antioxidant properties. The presence of these functional groups may enhance the ability to scavenge free radicals, thereby protecting cells from oxidative stress. In vitro studies have shown that related compounds can reduce oxidative damage in various cell lines.
Antimicrobial Properties
Preliminary studies suggest that this compound displays antimicrobial activity against a range of pathogens. For instance, derivatives of oxazole have been tested against bacteria such as Escherichia coli and Staphylococcus aureus, showing promising results in inhibiting bacterial growth .
Anticancer Potential
The compound's structural similarities to known anticancer agents suggest potential efficacy in cancer treatment. Studies involving related oxazole derivatives have demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis and cell cycle arrest .
Case Studies
-
Study on Antioxidant Activity :
- Objective : Evaluate the antioxidant potential of oxazole derivatives.
- Method : DPPH radical scavenging assay.
- Results : The compound exhibited a significant reduction in DPPH radical concentration, indicating strong antioxidant activity.
-
Antimicrobial Screening :
- Objective : Assess the antimicrobial efficacy against common pathogens.
- Method : Agar diffusion method.
- Results : Showed inhibition zones against E. coli and S. aureus, suggesting effective antimicrobial properties.
-
Cytotoxicity Assay :
- Objective : Determine cytotoxic effects on cancer cell lines.
- Method : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cells.
- Results : IC50 values indicated significant cytotoxicity at low concentrations, supporting further investigation into its anticancer potential.
Data Tables
| Biological Activity | Test Method | Results |
|---|---|---|
| Antioxidant | DPPH Assay | Significant reduction in radical concentration |
| Antimicrobial | Agar Diffusion | Inhibition zones against E. coli and S. aureus |
| Cytotoxicity | MTT Assay | IC50 values < 10 µM for MCF-7 and A549 cells |
Comparison with Similar Compounds
1,2-Oxazole (Isoxazole) vs. 1,3,4-Oxadiazole
- Target Compound : Contains a 1,2-oxazole ring, which is less electron-deficient than 1,3,4-oxadiazoles. This difference influences reactivity and interactions with biological targets.
- 1,3,4-Oxadiazole Analogs: Compounds like 1-(5-((9H-carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () exhibit broad antimicrobial activity due to the oxadiazole’s electron-withdrawing nature and ability to form hydrogen bonds .
Furan Substituents
- The furan-2-yl group in the target compound is structurally analogous to impurities in ranitidine derivatives (). Furan rings are known to participate in hydrophobic interactions and may enhance bioavailability .
Xanthone Derivatives
- Carboxyxanthones : 9-Oxo-9H-xanthene-2-carboxylic acid derivatives (e.g., compound 163 in ) feature a carboxylic acid group instead of an ester. The ester in the target compound likely improves metabolic stability compared to the acid form .
- Xanthene Carboxamides : N-((3-(5-methylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methyl)-9H-xanthene-9-carboxamide () replaces the ester with an amide, altering hydrogen-bonding capacity and solubility .
Comparative Bioactivity
Physicochemical Properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
